

An In-depth Technical Guide to 4-Bromo-2-fluoro-6-nitrophenol

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Compound of Interest

Compound Name: 4-Bromo-2-fluoro-6-nitrophenol

Cat. No.: B1268982

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **4-Bromo-2-fluoro-6-nitrophenol**. The information is curated for professionals in the fields of chemical research and drug development.

Chemical Identity and Properties

4-Bromo-2-fluoro-6-nitrophenol, with the IUPAC name **4-bromo-2-fluoro-6-nitrophenol**, is a substituted aromatic compound. Its chemical structure and key properties are summarized below.

Property	Value	Reference
IUPAC Name	4-bromo-2-fluoro-6-nitrophenol	
Molecular Formula	C ₆ H ₃ BrFNO ₃	[1]
Molecular Weight	235.99 g/mol	
CAS Number	320-76-3	
Appearance	Light yellow solid	[2]
Melting Point	63-65 °C	

Predicted Spectroscopic Data:

While experimental spectroscopic data is not readily available in public databases, predicted values can provide useful reference points for characterization.

Spectroscopy	Predicted Data
^1H NMR	Aromatic protons are expected in the range of 7.0-8.5 ppm. The hydroxyl proton signal will be broad and its position dependent on solvent and concentration.
^{13}C NMR	Aromatic carbons are expected in the range of 110-160 ppm. The carbon bearing the hydroxyl group will be the most downfield, while the carbon bearing the fluorine will show a characteristic large coupling constant.
Mass Spectrometry	The molecular ion peak $[\text{M}]^+$ is expected at m/z 235 and 237 in an approximate 1:1 ratio due to the presence of bromine isotopes (^{79}Br and ^{81}Br). A fragment corresponding to the loss of the nitro group ($[\text{M}-\text{NO}_2]^+$) may also be observed. Predicted adducts include $[\text{M}+\text{H}]^+$ at m/z 235.93530 and $[\text{M}-\text{H}]^-$ at m/z 233.92074. [1]

Synthesis of 4-Bromo-2-fluoro-6-nitrophenol

A documented method for the synthesis of **4-Bromo-2-fluoro-6-nitrophenol** involves the nitration of 2-bromo-4-fluorophenol.[\[2\]](#)

Experimental Protocol

Materials:

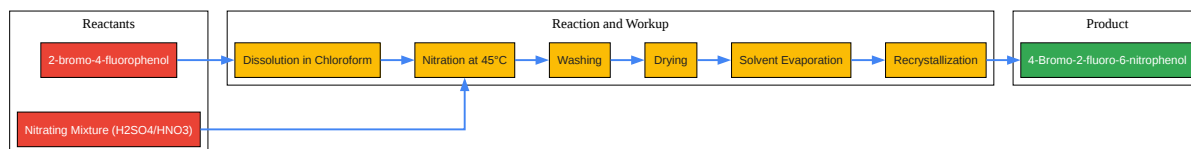
- 2-bromo-4-fluorophenol
- Chloroform

- Sulfuric acid
- Nitric acid
- Saturated sodium chloride solution
- Anhydrous sodium sulfate
- Ethyl alcohol

Procedure:

- In a reaction flask, dissolve 0.05 moles of 2-bromo-4-fluorophenol in 25 ml of chloroform with stirring.
- Maintain the temperature at 20 °C and slowly add a pre-prepared nitrating mixture of sulfuric acid and nitric acid (in a 1:5.5 molar ratio, 0.065 moles total).
- After the addition is complete, heat the reaction mixture to 45 °C and maintain for 3 hours.
- Upon completion of the reaction, wash the organic phase with water and then with a saturated sodium chloride solution.
- Dry the organic phase with anhydrous sodium sulfate and filter.
- Evaporate the solvent from the filtrate to obtain the crude product.
- Recrystallize the crude product from ethyl alcohol to yield a light yellow solid of **4-Bromo-2-fluoro-6-nitrophenol**. The reported yield for this procedure is 89%.^[2]

Synthesis Workflow Diagram



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Caption: Synthesis workflow for **4-Bromo-2-fluoro-6-nitrophenol**.

Potential Role in Drug Development: Inhibition of Protein Tyrosine Kinases

While specific studies on the biological activity of **4-Bromo-2-fluoro-6-nitrophenol** are limited, its structural features suggest potential as an inhibitor of protein tyrosine kinases (PTKs). PTKs are a family of enzymes that play a crucial role in cellular signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of PTK activity is a hallmark of many cancers, making them a key target for drug development.

General Mechanism of Protein Tyrosine Kinase Signaling

Receptor tyrosine kinases (RTKs) are a major class of PTKs. The general mechanism of RTK signaling is as follows:

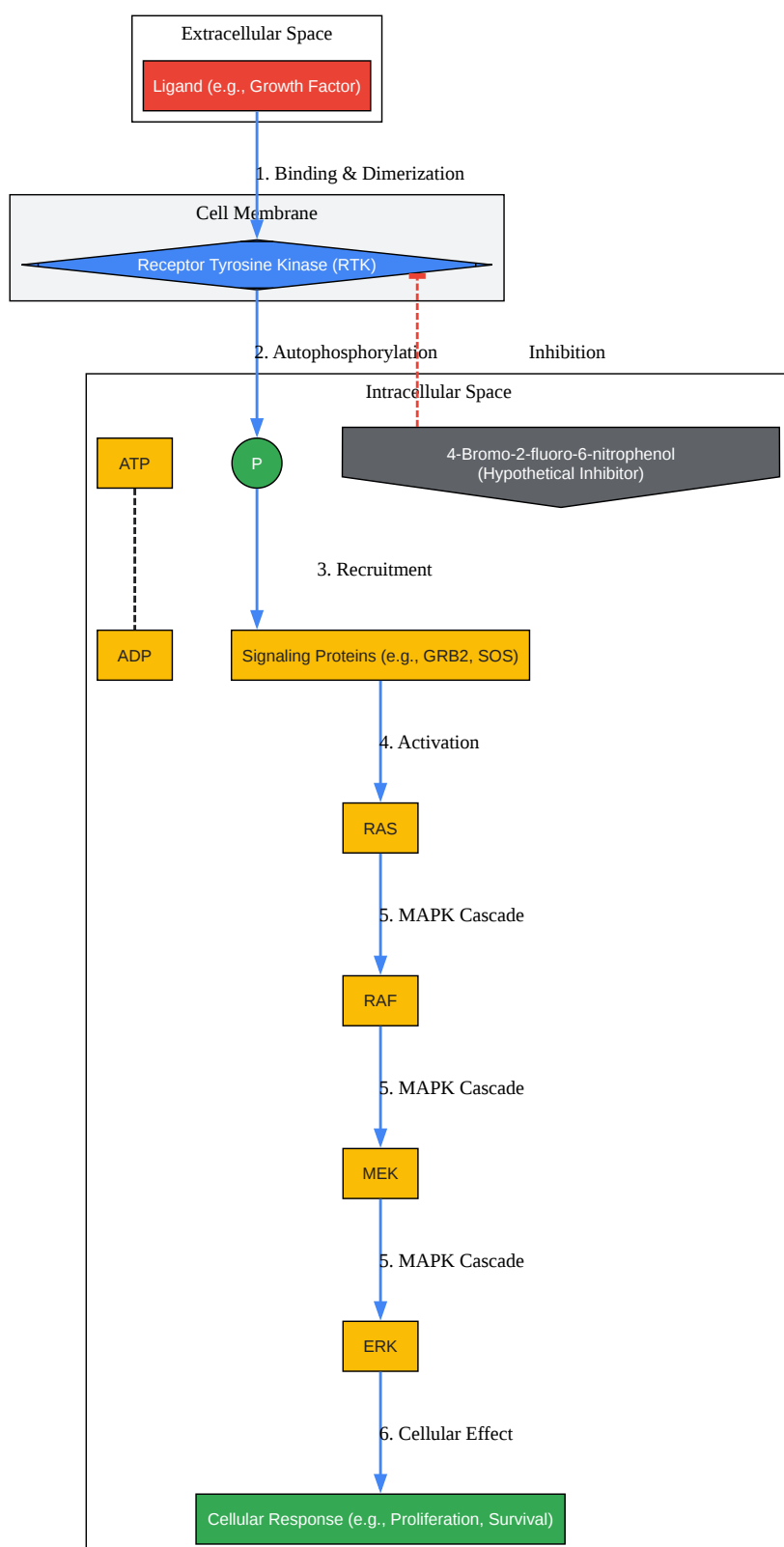
- **Ligand Binding:** A signaling molecule (ligand), such as a growth factor, binds to the extracellular domain of the RTK.
- **Dimerization:** Ligand binding induces the dimerization of two RTK molecules.
- **Autophosphorylation:** The intracellular kinase domains of the dimerized receptors phosphorylate each other on specific tyrosine residues.

- **Recruitment of Signaling Proteins:** The phosphorylated tyrosines act as docking sites for various intracellular signaling proteins containing SH2 (Src homology 2) domains.
- **Signal Cascade Activation:** The recruited signaling proteins become activated and initiate downstream signaling cascades, such as the RAS-MAPK and PI3K-Akt pathways, which ultimately lead to a cellular response.

Hypothetical Inhibition by 4-Bromo-2-fluoro-6-nitrophenol

It is hypothesized that **4-Bromo-2-fluoro-6-nitrophenol** could act as a competitive inhibitor of ATP binding to the kinase domain of a PTK. The small molecule structure of this compound may allow it to fit into the ATP-binding pocket of the enzyme, preventing the phosphorylation of tyrosine residues and thereby blocking the downstream signaling cascade.

Illustrative Protein Tyrosine Kinase Signaling Pathway



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Caption: A representative protein tyrosine kinase signaling pathway and the hypothetical point of inhibition.

Safety and Handling

4-Bromo-2-fluoro-6-nitrophenol should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

General Safety Recommendations:

- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Work in a well-ventilated area, such as a fume hood.
- Avoid inhalation of dust and contact with skin and eyes.
- In case of contact, rinse the affected area thoroughly with water.

Conclusion

4-Bromo-2-fluoro-6-nitrophenol is a readily synthesizable compound with potential applications in drug discovery, particularly as a scaffold for the development of protein tyrosine kinase inhibitors. Further research is warranted to elucidate its precise biological activities and to explore its therapeutic potential. This guide provides a foundational understanding of its chemical nature, synthesis, and a hypothetical mechanism of action to aid researchers in their future investigations.

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References

- 1. PubChemLite - 4-bromo-2-fluoro-6-nitrophenol (C₆H₃BrFNO₃) [pubchemlite.lcsb.uni.lu]

- 2. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
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